molecular formula C18H15N3O2 B7702700 N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide

N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide

Numéro de catalogue B7702700
Poids moléculaire: 305.3 g/mol
Clé InChI: VQWIYCLIGVRDET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide, also known as PAC-1, is a small molecule that has gained significant attention in the scientific community due to its potential as a cancer therapeutic. It was first discovered in 2008 by researchers at the University of Illinois at Urbana-Champaign and has since been the subject of numerous studies.

Mécanisme D'action

The mechanism of action of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the activation of procaspase-3, a protein that plays a key role in the initiation of apoptosis. This compound has also been shown to inhibit the activity of the protein kinase Akt, which is often overexpressed in cancer cells and promotes cell survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through a variety of biochemical and physiological effects. These include the activation of procaspase-3, the inhibition of Akt activity, and the disruption of mitochondrial function.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide is its selectivity for cancer cells, which makes it a potentially less toxic alternative to traditional chemotherapy drugs. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Orientations Futures

There are several future directions for research on N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide. One area of focus is the development of more efficient synthesis methods, which could make this compound more accessible for research and potential clinical use. Another area of focus is the identification of the precise mechanism of action of this compound, which could lead to the development of more effective cancer therapies. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and eventually in human clinical trials.

Méthodes De Synthèse

The synthesis of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide involves a multistep process that begins with the reaction of 3-nitrobenzaldehyde with hydrazine to form 3-phenyl-1,2,4-oxadiazole. This compound is then reacted with 3-bromoaniline to form the key intermediate, which is subsequently reacted with cyclopropanecarboxylic acid to form this compound.

Applications De Recherche Scientifique

N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide has been shown to selectively induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy, as it has the potential to be less toxic than traditional chemotherapy drugs. This compound has been tested in a variety of cancer cell lines, including breast, lung, and colon cancer, and has shown promising results.

Propriétés

IUPAC Name

N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-17(13-9-10-13)19-15-8-4-7-14(11-15)18-20-16(21-23-18)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWIYCLIGVRDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.